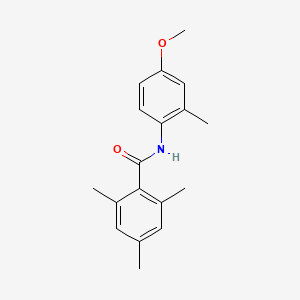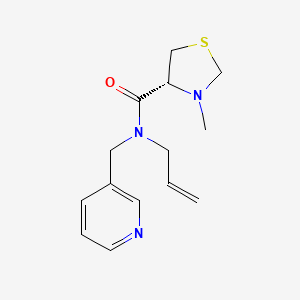
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide, also known as AMPT, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide is based on its ability to inhibit tyrosine hydroxylase, which is a key enzyme in the synthesis of dopamine and other catecholamines. By blocking this enzyme, (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide reduces the production of these neurotransmitters, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide has been shown to have a range of biochemical and physiological effects, including alterations in dopamine and norepinephrine levels, changes in heart rate and blood pressure, and alterations in mood and behavior. These effects make (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide a valuable tool for researchers studying the role of dopamine and other catecholamines in various physiological and pathological processes.
実験室実験の利点と制限
One of the main advantages of using (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide in scientific research is its ability to selectively inhibit tyrosine hydroxylase, allowing researchers to study the specific role of dopamine and other catecholamines in various physiological and pathological processes. However, there are also some limitations to using (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide, including the potential for off-target effects and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are a number of potential future directions for research on (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide and its effects on dopamine and other neurotransmitter systems. These include studies of the role of (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide in drug addiction, psychiatric disorders, and other pathological conditions, as well as investigations into the potential therapeutic applications of (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide and related compounds. Additionally, further research is needed to fully understand the mechanisms underlying the effects of (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide and to optimize its use as a research tool.
合成法
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide can be synthesized using a variety of methods, including the reaction of allylamine with 3-methyl-1,3-thiazolidine-4-carboxylic acid, followed by the addition of pyridine-3-carboxaldehyde. The resulting compound can then be purified using standard techniques such as chromatography.
科学的研究の応用
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide has been used in a wide range of scientific research applications, including studies of neurotransmitter systems, drug addiction, and psychiatric disorders. In particular, (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide has been shown to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other catecholamines. This makes (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide a useful tool for studying the role of dopamine in various physiological and pathological processes.
特性
IUPAC Name |
(4R)-3-methyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-3-7-17(9-12-5-4-6-15-8-12)14(18)13-10-19-11-16(13)2/h3-6,8,13H,1,7,9-11H2,2H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXTZFYKIKMEGO-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CSCC1C(=O)N(CC=C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CSC[C@H]1C(=O)N(CC=C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 5-[(ethylsulfonyl)amino]isophthalate](/img/structure/B5495560.png)
![N-(2-methoxy-1-methylethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5495566.png)
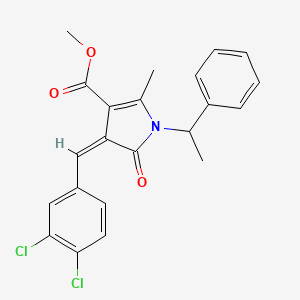
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5495578.png)
![5-{[1-(5-ethoxy-2-furoyl)piperidin-4-yl]methyl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5495592.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5495593.png)


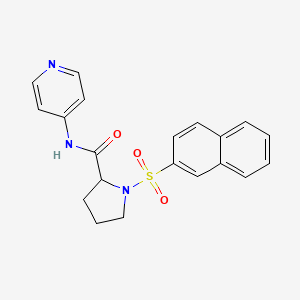
![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5495612.png)
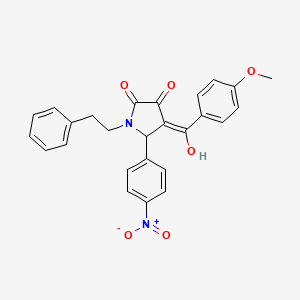
![2-({3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5495628.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5495646.png)
